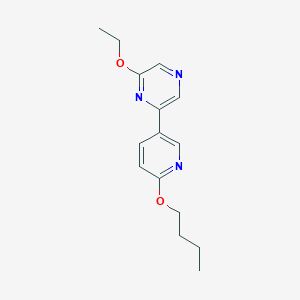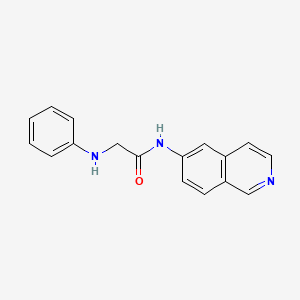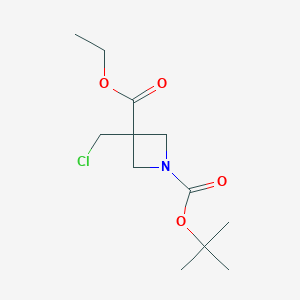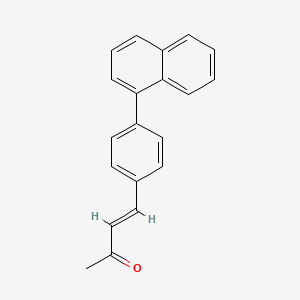
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of a silylating agent with a phenyl derivative. One common method is the hydrosilylation of a phenylacetylene derivative using a platinum catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a silyl ether.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silyl ethers.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets through its silyl and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound may enhance the solubility and stability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((3-Chlorophenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Methoxy-3,5-dimethylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
1244855-63-7 |
|---|---|
Formule moléculaire |
C17H22OSi |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
[2-[(2,3-dimethylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22OSi/c1-13-8-7-11-16(14(13)2)19(3,4)17-10-6-5-9-15(17)12-18/h5-11,18H,12H2,1-4H3 |
Clé InChI |
BUSBGSPSZKWUNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)

![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)






